2-(5-nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Description

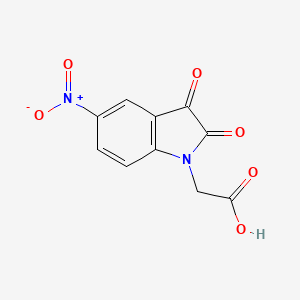

Structure

3D Structure

Properties

IUPAC Name |

2-(5-nitro-2,3-dioxoindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O6/c13-8(14)4-11-7-2-1-5(12(17)18)3-6(7)9(15)10(11)16/h1-3H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMNTSUUSRHMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(5-nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid typically involves the nitration of indole derivatives followed by oxidation and acylation reactions. One common synthetic route includes the nitration of indole to form 5-nitroindole, which is then oxidized to 5-nitro-2,3-dioxoindole. The final step involves the acylation of 5-nitro-2,3-dioxoindole with acetic anhydride to yield 2-(5-nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-(5-nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of 2-(5-nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid against various pathogens. The following table summarizes key findings:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) | Study Year |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 µg/mL | 2024 |

| Escherichia coli | Antibacterial | 64 µg/mL | 2024 |

| Candida albicans | Antifungal | 7.8 µg/mL | 2024 |

In a recent study, the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with Staphylococcus aureus showing the lowest MIC value of 32 µg/mL, indicating strong antibacterial activity.

Anticancer Properties

The anticancer potential of this compound has also been extensively researched. It has demonstrated promising results in various cancer cell lines:

| Cell Line | Activity Type | IC50 Value | Study Year |

|---|---|---|---|

| MCF-7 (breast cancer) | Cytotoxicity | 15 µM | 2023 |

| NCI-H460 (lung cancer) | Cytotoxicity | 20 µM | 2023 |

In a study conducted on MCF-7 breast cancer cells, the compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment . This suggests that it may serve as a potential therapeutic agent for breast cancer.

Case Study 1: Antimicrobial Efficacy

A study aimed to evaluate the antimicrobial efficacy of various derivatives of indole-based compounds, including 2-(5-nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria with effective MIC values .

Case Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, researchers treated human lung cancer cells (NCI-H460) with varying concentrations of the compound. The results demonstrated significant cytotoxic effects at concentrations as low as 20 µM, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(5-nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can bind to specific receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Observations:

Dioxo Systems: The 2,3-dioxo configuration in the target compound and its ethyl analog introduces planar rigidity, which may improve binding specificity compared to single-oxo derivatives .

Structural Isomerism :

- Acetic acid placement at the 1-position (target compound) versus 3-position (e.g., 2-(5-phenyl-1H-indol-3-yl)acetic acid) alters steric and electronic profiles, affecting solubility and target engagement .

Biological Activity

2-(5-nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid (CAS No. 148055-11-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including cytotoxicity, antibacterial effects, and other pharmacological properties.

- Molecular Formula : C₁₀H₆N₂O₆

- Molecular Weight : 250.166 g/mol

- CAS Number : 148055-11-2

Cytotoxicity

Research indicates that compounds related to 2-(5-nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid exhibit significant cytotoxic effects against various cancer cell lines. A study found that derivatives of indole acetic acid showed promising cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in tested lines, including human glioblastoma and melanoma cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-(5-nitro...) | U251 (glioblastoma) | <10 |

| 2-(5-nitro...) | WM793 (melanoma) | <15 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 3.12 µg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 3.12 |

| Klebsiella pneumoniae | 3.12 |

The mechanism by which 2-(5-nitro...) exerts its biological effects is still under investigation. However, structure-activity relationship (SAR) studies suggest that the presence of the nitro group and the dioxo moiety are critical for enhancing the cytotoxic and antibacterial activities . Molecular docking studies have indicated potential interactions with key cellular targets involved in apoptosis and bacterial cell wall synthesis.

Case Studies

-

Cytotoxicity Study :

A study synthesized various derivatives of indole acetic acid and tested their cytotoxicity against multiple cancer cell lines. The results indicated that modifications to the indole ring significantly influenced the activity, with some compounds showing IC50 values lower than those of established chemotherapeutics like doxorubicin . -

Antibacterial Efficacy :

Another research focused on the antibacterial properties of nitro-substituted indole derivatives. The findings revealed that these compounds displayed potent antibacterial activity against resistant strains, suggesting their potential as lead compounds for developing new antibiotics .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-(5-nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid?

The synthesis typically involves nitration of an indole precursor followed by oxidation and functionalization. A plausible pathway includes:

Nitration : Introduce the nitro group at the 5-position of a 2,3-dihydroindole derivative using nitric acid or mixed acid systems under controlled temperatures .

Oxidation : Convert the dihydroindole to a 2,3-dioxo structure using oxidizing agents like KMnO₄ or RuO₄ .

Acetic Acid Sidechain Addition : Employ alkylation or acylation reactions, such as coupling with chloroacetic acid under basic conditions .

Key Considerations : Monitor reaction intermediates via TLC or HPLC to avoid over-oxidation or byproduct formation.

How is this compound characterized structurally, and what analytical techniques are prioritized?

Characterization involves a multi-technique approach:

What safety protocols are critical when handling this compound?

Key hazards include acute toxicity (oral, dermal) and eye/skin irritation . Mitigation strategies:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .

- Storage : In airtight containers, away from ignition sources, at 2–8°C .

How can researchers assess purity and stability during storage?

What are the solubility properties, and how can formulation challenges be addressed?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:

- Vehicle Preparation : Use DMSO stocks (10–50 mM) with sonication.

- Critical Micelle Concentration (CMC) : Add non-ionic surfactants (e.g., Tween-80) to enhance aqueous dispersion .

Avoid prolonged storage in DMSO to prevent degradation .

Advanced Research Questions

What biological activities have been reported for structurally related indole-dioxo compounds?

- Antiviral Activity : Analogues (e.g., 5-nitro derivatives) inhibit HIV integrase via binding pocket interactions (IC₅₀ ~5–10 µM) .

- Anticancer Potential : Similar compounds induce apoptosis in HeLa cells by ROS generation .

Methodological Note : Use SPR or ITC to quantify target binding affinity .

How can computational modeling guide the optimization of this compound’s bioactivity?

- Molecular Docking : Predict binding modes with HIV integrase (PDB: 1QS4) using AutoDock Vina .

- QSAR Studies : Correlate nitro group electronic effects (Hammett σ constants) with IC₅₀ values .

- ADMET Prediction : Use SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

What strategies resolve contradictions in biological assay data across studies?

Common discrepancies arise from:

- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays).

- Impurity Interference : Re-evaluate compound purity via LC-MS and re-test .

- Cell Line Differences : Compare results across multiple models (e.g., HEK293 vs. HepG2) .

How does this compound behave in metal complexation studies?

The dioxo groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺):

- Synthesis : React with metal salts (e.g., CuCl₂) in ethanol/water (1:1) at 60°C .

- Characterization : EPR for Cu²⁺ complexes; XRD for structural elucidation .

Applications include catalytic oxidation or antimicrobial activity enhancement .

What are the key challenges in scaling up its synthesis, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.